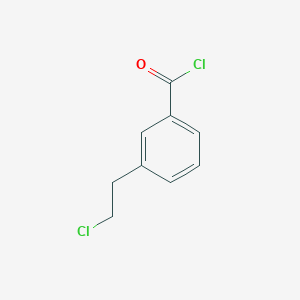

3-(2-Chloroethyl)benzoyl chloride

Description

Structural Classification within Aryl Acyl Halides and Haloalkyl Arenes

From a structural standpoint, 3-(2-Chloroethyl)benzoyl chloride belongs to two principal classes of organic compounds: aryl acyl halides and haloalkyl arenes.

Aryl Acyl Halides : The benzoyl chloride portion of the molecule, where a carbonyl group is directly attached to the benzene (B151609) ring and a chlorine atom, places it in the category of aryl acyl halides. wikipedia.org Acyl halides are derivatives of carboxylic acids where the hydroxyl group is replaced by a halide. wikipedia.org They are known for their high reactivity, serving as potent acylating agents in reactions with a wide array of nucleophiles, including alcohols, amines, and water, to form esters, amides, and carboxylic acids, respectively. wikipedia.orgwikipedia.org The aromatic ring influences the reactivity of the acyl chloride group compared to its aliphatic counterparts.

Haloalkyl Arenes : The presence of a 2-chloroethyl group attached to the aromatic ring classifies the compound as a haloalkyl arene. This class is distinct from aryl halides (or haloarenes), where a halogen is bonded directly to the sp²-hybridized carbon of the aromatic ring. allen.inwikipedia.org In haloalkyl arenes, the halogen is attached to an sp³-hybridized carbon of an alkyl side chain. allen.ingeeksforgeeks.org This structural feature imparts reactivity similar to that of haloalkanes, making the chloroethyl group susceptible to nucleophilic substitution reactions. byjus.com

The general properties of these classes are summarized in the table below.

| Property | Aryl Acyl Halides | Haloalkyl Arenes |

| Functional Group | -COCl attached to an aromatic ring | Alkyl halide attached to an aromatic ring |

| Key Reactivity | Acylation of nucleophiles | Nucleophilic substitution at the alkyl carbon |

| Hybridization of C-X bond | C=O (sp²) | C-Cl (sp³) |

Conceptual Significance as a Bifunctional Building Block

The true synthetic value of this compound lies in its identity as a bifunctional building block. The molecule possesses two distinct electrophilic centers: the highly reactive carbonyl carbon of the acyl chloride and the less reactive sp³-hybridized carbon of the chloroethyl group.

This duality allows for stepwise or orthogonal synthetic strategies. The acyl chloride is significantly more reactive and will readily undergo acylation under mild conditions where the chloroethyl group remains intact. For instance, it can react with an alcohol or amine to form an ester or amide, respectively. Subsequently, the chloroethyl group on the resulting product can be targeted for a second transformation, such as a nucleophilic substitution reaction to introduce another functional group or to form a cyclic structure through intramolecular reaction. This controlled, stepwise reactivity is a cornerstone of modern synthetic design, enabling the construction of complex molecules with high precision.

Overview of Research Directions for Structurally Related Compounds

While specific research on this compound is not extensively documented in mainstream literature, significant work on structurally similar compounds highlights its potential applications. A close analog, 3-(chloromethyl)benzoyl chloride , which features a chloromethyl group instead of a chloroethyl group, has been employed in diverse areas of chemical science. sigmaaldrich.comnih.govontosight.ai

Research has shown that 3-(chloromethyl)benzoyl chloride serves as a key reagent in materials science and medicinal chemistry. It has been used in the preparation of novel amphiphilic star polymers, where it acts as a linker or initiator. sigmaaldrich.com In pharmaceutical research, it has been utilized to synthesize water-soluble and stable bioactive prodrugs. sigmaaldrich.com For example, it can be reacted with salicylic (B10762653) acid to create derivatives with potential anti-inflammatory properties. nih.gov

Another related compound is 4-(2-chloroethyl)benzoyl chloride , the para-isomer of the title compound. bldpharm.com The study and application of such isomers are crucial for understanding how the substitution pattern on the benzene ring affects the reactivity and ultimate application of the molecule. The development of synthetic methods for these types of compounds, such as the synthesis of 3-chloromethyl benzoyl chloride from benzoyl trichloride (B1173362) and paraformaldehyde, indicates an ongoing industrial and academic interest in this class of bifunctional reagents. google.com These research directions suggest that this compound is a promising candidate for similar applications in polymer synthesis, drug discovery, and the creation of other functional organic materials.

Structure

3D Structure

Properties

CAS No. |

391957-13-4 |

|---|---|

Molecular Formula |

C9H8Cl2O |

Molecular Weight |

203.06 g/mol |

IUPAC Name |

3-(2-chloroethyl)benzoyl chloride |

InChI |

InChI=1S/C9H8Cl2O/c10-5-4-7-2-1-3-8(6-7)9(11)12/h1-3,6H,4-5H2 |

InChI Key |

BRFLBWXLTKJAOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)Cl)CCCl |

Origin of Product |

United States |

Synthetic Methodologies for 3 2 Chloroethyl Benzoyl Chloride

Conventional Synthetic Routes to Analogous Haloalkyl Benzoyl Chlorides

The synthesis of haloalkyl benzoyl chlorides, including the target compound 3-(2-Chloroethyl)benzoyl chloride, generally follows two key strategic disconnections: the formation of the acyl chloride from the corresponding carboxylic acid and the halogenation of an alkyl side chain on an aromatic precursor.

Acyl Chloride Formation from Corresponding Carboxylic Acids

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. wikipedia.orgchemguide.co.uklibretexts.org This process involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, yielding a highly reactive acyl chloride. wikipedia.org Several reagents are commonly employed for this purpose, each with its own advantages and specific applications.

Thionyl chloride (SOCl₂) is a widely used reagent for the preparation of acyl chlorides from carboxylic acids. tutorchase.comchemistrysteps.comchemguide.co.uk The reaction is efficient and produces gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies the purification of the desired acyl chloride. tutorchase.comchemguide.co.uk

The reaction mechanism involves the initial attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride. youtube.com This is followed by the expulsion of a chloride ion and subsequent intramolecular rearrangement, leading to the formation of a chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acyl chloride and the release of SO₂ and HCl gases. youtube.comlibretexts.org The reaction is often carried out in an inert solvent or neat with refluxing to drive the reaction to completion. tutorchase.com

Table 1: Comparison of Chlorinating Agents for Acyl Chloride Synthesis

| Reagent | Formula | Physical State | Byproducts | Key Features |

| Thionyl Chloride | SOCl₂ | Liquid | SO₂, HCl (gases) | Gaseous byproducts simplify purification. tutorchase.comchemguide.co.uk |

| Phosphorus Pentachloride | PCl₅ | Solid | POCl₃, HCl | Reacts in the cold. chemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | Liquid | CO, CO₂, HCl (gases) | Milder and more selective than thionyl chloride. wikipedia.orgcommonorganicchemistry.com |

This table provides a summary of common reagents used for the conversion of carboxylic acids to acyl chlorides.

Phosphorus pentachloride (PCl₅) is another effective reagent for converting carboxylic acids into acyl chlorides. chemguide.co.uksparkl.me The reaction is typically carried out in the cold and produces phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as byproducts. chemguide.co.ukchemtube3d.com The acyl chloride can then be isolated from the reaction mixture by fractional distillation. libretexts.orgchemguide.co.uk The reaction proceeds through a cyclic transition state, followed by nucleophilic attack of chloride. chemtube3d.com

Oxalyl chloride ((COCl)₂) is a milder and more selective reagent for the synthesis of acyl chlorides compared to thionyl chloride. wikipedia.orgchemicalbook.com It is particularly useful when other sensitive functional groups are present in the molecule. The reaction is typically performed in an inert solvent like dichloromethane (B109758) at room temperature, often with a catalytic amount of dimethylformamide (DMF). commonorganicchemistry.comyoutube.com The byproducts of this reaction are carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), which are all gases, facilitating easy removal. youtube.com The use of oxalyl chloride is advantageous for preparing acid-sensitive substrates. chemicalbook.com

Halogenation of Alkyl Side Chains on Aromatic Precursors

The introduction of a halogen to an alkyl side chain of an aromatic compound is a critical step in the synthesis of haloalkyl benzoyl chlorides. This can be achieved through various halogenation techniques, with photochlorination being a prominent method.

Photochlorination involves the use of light to initiate the radical chlorination of an alkyl side chain on an aromatic ring. google.comepo.org This method is particularly useful for the selective chlorination of benzylic positions. The process typically involves bubbling chlorine gas through the liquid aromatic compound while irradiating the mixture with UV light. google.com The reaction proceeds via a free radical chain mechanism. This technique can be controlled to achieve mono-, di-, or tri-chlorination of the side chain. google.comepo.org For instance, toluene (B28343) can be selectively chlorinated to produce benzyl (B1604629) chloride, benzal chloride, or benzotrichloride (B165768) depending on the reaction conditions. google.comepo.org This method is adaptable for the synthesis of various substituted benzoyl chlorides. google.com

Radical-Mediated Chlorination Strategies

Radical-mediated chlorination offers a pathway for the synthesis of benzoyl chlorides. These reactions often involve the generation of highly reactive chlorine radicals that can abstract hydrogen atoms from a substrate, leading to a chlorinated product.

Recent advancements have focused on controlling the inherent lack of selectivity in chlorine radical-mediated C-H activation reactions. One approach involves the use of metal complexes to confine photogenerated chlorine radicals, thereby imposing steric control over their reactivity. For instance, iron(III) chloride pyridinediimine complexes have been shown to facilitate the photochemical chlorination of C(sp³)–H bonds with a preference for primary and secondary positions over the thermodynamically favored tertiary C–H bonds. nsf.gov This control is attributed to the formation of a chlorine radical-arene complex within the secondary coordination sphere of the iron catalyst. nsf.gov

The generation of chlorine radicals can be achieved through various methods, including the photolysis of Cl₂ or through photoinduced ligand-to-metal charge transfer (LMCT). eurekalert.org Photocatalytic systems, such as those employing Mes-10-phenyl-Acr⁺–BF₄⁻, can generate chlorine radicals from a range of chloride sources. eurekalert.org These radicals are effective hydrogen atom transfer (HAT) agents, capable of abstracting a hydrogen atom from a C(sp³)–H bond to initiate the chlorination process. eurekalert.org Dual photoredox and nickel catalysis has also been employed to generate chlorine radicals from aryl chlorides, which then participate in C(sp³)–H arylation reactions. nih.gov

A study on the visible light-mediated 1,3-acylative chlorination of cyclopropanes utilizes benzoyl chloride as a bifunctional reagent, where a chlorine radical is generated in situ. researchgate.netchemrxiv.org This radical then participates in a cascade reaction to form chlorine-substituted ketones. researchgate.netchemrxiv.org

Advanced and Novel Synthetic Approaches

The synthesis of benzoyl chlorides, including this compound, has been advanced through several novel methodologies aimed at improving efficiency, selectivity, and reaction conditions.

One-Step Syntheses from Benzenyl Trichloride (B1173362) and Paraformaldehyde for Benzoyl Chlorides

A one-step method for synthesizing 3-(chloromethyl)benzoyl chloride involves the reaction of benzenyl trichloride and paraformaldehyde in the presence of a Lewis acid catalyst and a solvent. google.com This approach avoids the use of chlorine and phosphorus pentachloride, which can lead to impurities and safety concerns. google.com The reaction is typically carried out in an autoclave under a nitrogen atmosphere. chemicalbook.com

A patent describes the synthesis of 3-(chloromethyl)benzoyl chloride from trichloromethyl phenyl, paraformaldehyde, and anhydrous aluminum chloride in chloroform. chemicalbook.com The reaction is conducted at 50-55°C for 18 hours under pressure, resulting in a high yield of the target product. chemicalbook.com

Lewis Acid Catalysis in the Preparation of Related Benzoyl Chlorides

Lewis acid catalysis plays a crucial role in various synthetic transformations, including the preparation of benzoyl chlorides and their derivatives. youtube.com Lewis acids activate electrophiles by coordinating to a Lewis basic site, thereby increasing their reactivity. youtube.com In the context of benzoyl chloride synthesis, Lewis acids can facilitate the conversion of carboxylic acids or their derivatives into the corresponding acyl chlorides.

For instance, the reaction of benzenyl trichloride with benzoic acid to produce benzoyl chloride is catalyzed by Lewis acids such as zinc chloride or iron trichloride. google.com Similarly, the synthesis of 3-(chloromethyl)benzoyl chloride from benzenyl trichloride and paraformaldehyde relies on a Lewis acid catalyst, with aluminum trichloride being a common choice. google.com Other Lewis acids like ferric chloride, copper(II) chloride, and zinc dichloride have also been mentioned as potential catalysts for this transformation. google.com

The activation of carbonyl compounds by Lewis acids is a key principle. nih.gov The interaction between the Lewis acid and the carbonyl group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. nih.gov This is relevant in reactions where a carboxylic acid is converted to a benzoyl chloride.

Microwave-Assisted Synthetic Procedures for Aryl Acyl Chlorides

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products compared to conventional heating methods. tandfonline.comtandfonline.com This technology has been successfully applied to the synthesis of various organic compounds, including aryl acyl chlorides and their derivatives.

Microwave irradiation can significantly shorten reaction times for acylation reactions using acid chlorides. tandfonline.comtandfonline.com For example, the selective acylation of alcoholic hydroxyl groups in the presence of phenolic hydroxyls can be achieved with high efficiency under microwave conditions. tandfonline.comtandfonline.com

In the context of preparing amides from aryl chlorides, a microwave-assisted, copper-catalyzed tandem catalytic methodology has been developed. acs.org This process involves the in-situ conversion of the aryl chloride to an aryl iodide, which then undergoes amidation. acs.org While not a direct synthesis of the acyl chloride, it demonstrates the utility of microwave assistance in reactions involving related functional groups. The synthesis of quinoline-2-carboxanilides has also been achieved through a one-step microwave-assisted reaction of the corresponding acid or ester with substituted anilines, avoiding the need for prior conversion to the acyl chloride. nih.gov

The synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid was achieved by reacting 3-(chloromethyl)benzoyl chloride with salicylic (B10762653) acid under 600-W microwave irradiation for 5 minutes, highlighting the speed and efficiency of this method. nih.gov

Metal-Free Chlorination Methods

While many chlorination methods rely on metal-based catalysts, there is growing interest in developing metal-free alternatives to address concerns about cost, toxicity, and environmental impact.

One approach to metal-free chlorination involves the use of organocatalysts. For example, a practical nucleophilic substitution of alcohols to furnish alkyl chlorides can be achieved using diethylcyclopropenone as a Lewis base organocatalyst and benzoyl chloride as a reagent. organic-chemistry.org

Another strategy utilizes non-metallic chlorinating agents. The combination of N-chlorosuccinimide (NCS) as a safe chlorine source with a photocatalyst can achieve benzylic C-H bond chlorination under visible light irradiation. organic-chemistry.org This method is particularly effective for electron-deficient substrates. organic-chemistry.org

Optimization of Reaction Conditions for Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound while minimizing byproducts and reaction times. Key parameters that are often adjusted include the choice of catalyst, solvent, temperature, reaction time, and the molar ratio of reactants.

For the one-step synthesis of 3-(chloromethyl)benzoyl chloride from benzenyl trichloride and paraformaldehyde, a patent outlines specific optimized conditions. google.com The molar ratio of the Lewis acid catalyst to benzenyl trichloride to paraformaldehyde is given as 0.05-0.5 : 1 : 1-1.5, with a preferred ratio of 0.3 : 1 : 1.2. google.com The reaction temperature is maintained between 20°C and 70°C, with reaction times ranging from 5 to 20 hours under a pressure of 0.1 to 0.5 MPa. google.com

In the context of microwave-assisted synthesis, the power of the microwave and the duration of irradiation are key variables. For the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a 600-W microwave exposure for 5 minutes was found to be effective. nih.gov

The choice of solvent can also significantly influence the outcome of a reaction. In the synthesis of 3-(chloromethyl)benzoyl chloride, solvents such as dichloromethane, chloroform, and carbon tetrachloride, or mixtures thereof, are employed. google.com

The following table summarizes the reaction conditions for the synthesis of 3-(chloromethyl)benzoyl chloride as described in a patent.

| Parameter | Range | Preferred Value |

| Molar Ratio (Catalyst:Benzenyl Trichloride:Paraformaldehyde) | 0.05-0.5 : 1 : 1-1.5 | 0.3 : 1 : 1.2 |

| Reaction Temperature (°C) | 20 - 70 | 50 - 55 |

| Reaction Time (h) | 5 - 20 | 18 |

| Reaction Pressure (MPa) | 0.1 - 0.5 | 0.4 |

| Solvent | Dichloromethane, Chloroform, Carbon Tetrachloride | Chloroform |

Table 1. Optimized Reaction Conditions for the Synthesis of 3-(Chloromethyl)benzoyl Chloride. google.com

Catalyst Screening and Loading

The conversion of a carboxylic acid to an acyl chloride is typically facilitated by a catalyst. In the synthesis of benzoyl chlorides, both inorganic and organic catalysts have been shown to be effective. For the synthesis of the analogous 3-chloromethyl benzoyl chloride, Lewis acids are preferred catalysts. google.com These catalysts function by activating the chlorinating agent, thereby promoting the nucleophilic attack by the carboxylic acid.

Commonly employed chlorinating agents for this transformation include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). When thionyl chloride is used, a catalytic amount of an organic base such as pyridine (B92270) or N,N-dimethylformamide (DMF) is often employed. The catalyst accelerates the reaction by forming a more reactive intermediate with the chlorinating agent.

Systematic screening of various Lewis acid catalysts for the synthesis of 3-chloromethyl benzoyl chloride has demonstrated varying degrees of efficacy. The optimal catalyst loading is a crucial parameter to balance reaction rate and cost-effectiveness, while also minimizing potential side reactions.

Table 1: Catalyst Screening for the Synthesis of a Benzoyl Chloride Analogue The following data is based on the synthesis of 3-chloromethyl benzoyl chloride, a close structural analogue of this compound, as detailed in patent literature. google.com

| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |

| Aluminum chloride (AlCl₃) | 0.5:1 | 8 | 90.4 |

| Zinc chloride (ZnCl₂) | 0.5:1 | 15 | 88.5 |

| Stannous chloride (SnCl₂) | 0.15:1 | 12 | 85.7 |

| Cupric chloride (CuCl₂) | 0.1:1 | 15 | 85.2 |

| Ferric chloride (FeCl₃) | 0.05:1 | 10 | 81.8 |

This interactive table allows for the comparison of different catalysts and their impact on reaction time and yield. As indicated, aluminum chloride at a higher molar ratio provided the highest yield in the shortest reaction time for the analogous compound.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent is critical in the synthesis of acyl chlorides as it can significantly influence reaction efficiency and selectivity. The solvent must be inert to the highly reactive chlorinating agents and the acyl chloride product. For the synthesis of substituted benzoyl chlorides, chlorinated hydrocarbons are frequently the solvents of choice due to their inertness and ability to dissolve the reactants. google.com

A comparative study of solvents in the synthesis of 3-chloromethyl benzoyl chloride reveals the importance of selecting a non-polar, aprotic solvent. Solvents containing oxygen atoms, such as acetone (B3395972), have been found to be unsuitable for this reaction. google.com

Table 2: Solvent Effects on the Synthesis of a Benzoyl Chloride Analogue Data presented is for the synthesis of 3-chloromethyl benzoyl chloride and illustrates the impact of solvent choice on product yield. google.com

| Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) |

| Dichloromethane | 55-60 | 8 | 90.4 |

| Chloroform | 30-35 | 15 | 85.2 |

| Carbon tetrachloride | 45-50 | 12 | 85.7 |

| Acetone | 55-60 | 8 | Not detected |

This interactive table demonstrates that while several chlorinated solvents are effective, dichloromethane provides a superior yield under the tested conditions for the analogous compound. The complete lack of product formation in acetone underscores the critical need for an inert solvent.

Temperature and Pressure Profile Optimization

Temperature and pressure are key physical parameters that must be carefully controlled to optimize the synthesis of this compound. The reaction temperature influences the reaction rate, with higher temperatures generally leading to faster reactions. However, elevated temperatures can also promote the formation of byproducts. For the synthesis of 3-chloromethyl benzoyl chloride, a temperature range of 20-70°C has been found to be effective. google.com

Pressure can also play a role, particularly in controlling the loss of volatile reactants or byproducts. Operating the reaction under a slight positive pressure of an inert gas, such as nitrogen, can help to minimize the loss of the chlorinating agent and prevent the ingress of atmospheric moisture, which would hydrolyze the acyl chloride product. A pressure range of 0.1 to 0.5 MPa has been reported as beneficial in the synthesis of the analogous 3-chloromethyl benzoyl chloride. google.com

Table 3: Temperature and Pressure Profile for the Synthesis of a Benzoyl Chloride Analogue The following data is derived from the synthesis of 3-chloromethyl benzoyl chloride and provides a general framework for optimizing these parameters. google.com

| Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Main Peak Area (%) |

| 55-60 | 0.4 | 8 | 90.4 |

| 45-50 | 0.3 | 12 | 85.7 |

| 30-35 | 0.4 | 15 | 85.2 |

| 20-25 | 0.5 | 10 | 81.8 |

This interactive table illustrates the interplay between temperature, pressure, and reaction time to achieve a high yield of the desired product for a structurally similar compound.

Minimization of Byproduct Formation and Over-Halogenation

A significant challenge in the synthesis of substituted benzoyl chlorides is the potential for byproduct formation. One common byproduct is the corresponding benzoic anhydride (B1165640), which can form if the acyl chloride reacts with unreacted carboxylic acid. This can often be mitigated by using a slight excess of the chlorinating agent and ensuring the reaction goes to completion.

Over-halogenation, where additional chlorine atoms are substituted onto the aromatic ring, is another potential issue, particularly when using strong Lewis acid catalysts and harsh reaction conditions. The synthesis of 3-chloromethyl benzoyl chloride from 3-tolyl acid, for instance, is known to be susceptible to the formation of 3-(dichloromethyl) and 3-(trichloromethyl) phenylformic acid byproducts. google.com

Strategies to minimize these byproducts include:

Careful control of stoichiometry: Using the optimal ratio of chlorinating agent to carboxylic acid can prevent the formation of anhydrides.

Mild reaction conditions: Employing lower temperatures and less reactive catalysts can reduce the likelihood of over-halogenation.

Use of specific chlorinating agents: Reagents like oxalyl chloride are often preferred for their milder reaction conditions and the formation of gaseous byproducts that are easily removed.

Monitoring reaction progress: Techniques such as gas chromatography (GC) or thin-layer chromatography (TLC) can be used to monitor the reaction and ensure it is stopped once the starting material is consumed, preventing further unwanted reactions.

By carefully selecting the catalyst, solvent, and reaction conditions, and by implementing strategies to control byproduct formation, it is possible to synthesize this compound with high yield and purity.

Reactivity and Transformation Pathways of 3 2 Chloroethyl Benzoyl Chloride

Reactions at the Acyl Chloride Moiety

The acyl chloride group is a highly reactive carboxylic acid derivative, making it susceptible to nucleophilic acyl substitution. masterorganicchemistry.compearson.comlibretexts.orglibretexts.org This reactivity is due to the strong electron-withdrawing nature of both the chlorine atom and the carbonyl oxygen, which renders the carbonyl carbon highly electrophilic. pearson.com The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion, which is an excellent leaving group, to form a new acyl compound. youtube.comyoutube.com

3-(2-Chloroethyl)benzoyl chloride readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. These reactions are fundamental in synthesizing a range of derivatives. masterorganicchemistry.comlibretexts.orglibretexts.org

The reaction of this compound with primary and secondary amines is a common method for forming amides. lumenlearning.comdoubtnut.com This reaction, often referred to as aminolysis, proceeds readily due to the high nucleophilicity of amines. libretexts.orglumenlearning.com The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct. youtube.comhud.ac.uk Alternatively, two equivalents of the amine can be used, with one equivalent acting as the base. youtube.com

For instance, the reaction with primary amines (R-NH₂) or secondary amines (R₂NH) yields the corresponding N-substituted 3-(2-chloroethyl)benzamides. doubtnut.com These reactions are generally fast and can often be performed at room temperature. hud.ac.uk The use of a biocompatible solvent like Cyrene™ has also been explored as a more sustainable alternative to traditional solvents like DMF and NMP for these amidation reactions. researchgate.net

Table 1: Examples of Amidation Reactions

| Amine | Base | Solvent | Product | Reference(s) |

|---|---|---|---|---|

| Primary Amine (e.g., Aniline) | Triethylamine | Cyrene™ | N-Phenyl-3-(2-chloroethyl)benzamide | hud.ac.uk |

| Secondary Amine (e.g., Pyrrolidine) | Triethylamine | Cyrene™ | 3-(2-Chloroethyl)-1-(pyrrolidin-1-yl)benzophenone | hud.ac.uk |

| Ammonium (B1175870) Chloride | N-Methyl-2-pyrrolidone (NMP) | N/A | 3-(2-Chloroethyl)benzamide | ccspublishing.org.cn |

A notable development is the use of ammonium chloride as a convenient and stable source of ammonia (B1221849) for the synthesis of primary amides from acid chlorides, using N-Methyl-2-pyrrolidone (NMP) as both a solvent and an acid scavenger. ccspublishing.org.cn

This compound reacts with alcohols and phenols to form the corresponding esters. shout.educationlibretexts.org This process, known as alcoholysis, is a vigorous reaction, especially with simple alcohols, and often occurs at room temperature. libretexts.orgshout.education The reaction with phenols can be slower but can be accelerated by converting the phenol (B47542) to its more nucleophilic phenoxide salt using a base like sodium hydroxide (B78521) (the Schotten-Baumann reaction). shout.educationlibretexts.orgvaia.com

The esterification can be promoted by various catalysts. For example, a method using a substoichiometric amount of a titanocene (B72419) dichloride-derived titanium(III) species has been developed for the O-acylation of a wide range of alcohols and phenols at room temperature. nih.gov

Table 2: Examples of Esterification Reactions

| Nucleophile | Conditions | Product | Reference(s) |

|---|---|---|---|

| Ethanol | Room Temperature | Ethyl 3-(2-chloroethyl)benzoate | shout.education |

| Phenol | NaOH (aq) | Phenyl 3-(2-chloroethyl)benzoate | libretexts.orgvaia.com |

| 2-Propanol | N/A | Isopropyl 3-(2-chloroethyl)benzoate | libretexts.org |

| Various Alcohols/Phenols | Cp₂TiCl, Mn(0), CH₂I₂ | Corresponding Esters | nih.gov |

Thioesters can be synthesized from the reaction of this compound with thiols or their corresponding alkali metal salts (thiolates). wikipedia.org The reaction with a thiol salt, such as sodium thiolate, is a common and efficient method. wikipedia.org The formation of the C-S bond in thioesters can also be achieved under various catalytic conditions. researchgate.net For instance, zinc oxide has been used as a recyclable catalyst for the synthesis of thioesters from acyl chlorides and thiols under solvent-free conditions at room temperature. researchgate.net

Table 3: General Reaction for Thioester Formation

| Nucleophile | Conditions | Product | Reference(s) |

|---|---|---|---|

| Thiol (R-SH) | Base or Catalyst | S-Alkyl/Aryl 3-(2-chloroethyl)benzothioate | wikipedia.orgresearchgate.net |

| Thiolate Salt (R-SNa) | N/A | S-Alkyl/Aryl 3-(2-chloroethyl)benzothioate | wikipedia.org |

The electrophilic nature of the acyl chloride allows it to react with a broader range of nucleophiles beyond amines and alcohols.

CH-Acids: Carbon nucleophiles derived from CH-acidic compounds can attack the acyl chloride. For example, the reaction of 2-(chloroseleno)benzoyl chloride, a related compound, with CH-acids leads to the formation of 3-hydroxybenzo[b]selenophenes. researchgate.net Similarly, this compound can participate in Friedel-Crafts acylation reactions with electron-rich aromatic compounds like anisole (B1667542) in the presence of a Lewis acid catalyst such as aluminum chloride. pearson.com

S-Nucleophiles: Besides thiols, other sulfur-containing nucleophiles can react. For instance, ambident nucleophiles like the nitrite (B80452) ion (NO₂⁻) can attack through either the oxygen or the nitrogen atom. pw.live While not a sulfur nucleophile, this illustrates the principle of reactivity with multi-dentate nucleophiles.

The high reactivity of the acyl chloride moiety makes it an excellent derivatizing agent for analytical chemistry, particularly for liquid chromatography-mass spectrometry (LC-MS). chromatographyonline.comresearchwithrowan.com Acyl chlorides like benzoyl chloride are used to "tag" polar molecules, such as amines and phenols, which are often difficult to retain on standard reversed-phase chromatography columns. chromatographyonline.com

This derivatization, known as benzoylation, follows the Schotten-Baumann reaction principle. chromatographyonline.com It attaches a nonpolar benzoyl group to the analytes, increasing their hydrophobicity and thus their retention in reversed-phase LC. chromatographyonline.com This technique improves chromatographic separation and can enhance ionization efficiency for mass spectrometry, leading to lower detection limits and more robust analytical methods. chromatographyonline.comnih.govnih.gov This strategy has been successfully applied to the analysis of a wide range of compounds, including neurochemicals, amino acids, and biogenic amines in various biological matrices like serum, cerebrospinal fluid, and tissue homogenates. nih.govnih.govrsc.org

Coupling Reactions Involving the Acyl Chloride

The acyl chloride functionality of this compound allows it to participate in various cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. These reactions are fundamental in the synthesis of complex organic molecules.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org The acyl version of this reaction, known as the acyl Sonogashira reaction, couples terminal alkynes with acyl chlorides to produce ynones. researchgate.netmdpi.com This reaction is typically catalyzed by a combination of a palladium complex, such as PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, in the presence of a base like triethylamine. researchgate.netmdpi.com

While the standard Sonogashira reaction is widely used, there is a continuous effort to develop more efficient and environmentally friendly methodologies. This includes the use of alternative catalysts and reaction conditions. For instance, palladium catalysts deposited on silica (B1680970) gel have shown good activity in the Sonogashira-type cross-coupling of acyl chlorides with terminal alkynes, even without a copper co-catalyst. mdpi.com Furthermore, cross-electrophile coupling reactions, which couple two different electrophiles, have emerged as a powerful strategy, often utilizing dual nickel and photoredox catalysis to avoid the need for pre-functionalized organometallic reagents. nih.govnih.gov

Reactions at the Chloroethyl Substituent

The chloroethyl group on the benzoyl chloride ring provides another site for chemical modification, most notably through intramolecular reactions that lead to the formation of new ring systems.

Intramolecular Cyclization Reactions

The proximity of the chloroethyl substituent to the benzene (B151609) ring allows for intramolecular cyclization reactions, which are efficient methods for constructing heterocyclic systems.

Intramolecular reactions involving the chloroethyl group can lead to the formation of fused heterocyclic structures such as isoindolinones and their benzo-fused analogs. mdpi.com Isoindolinones are a common structural motif in many natural products and biologically active compounds. beilstein-journals.org The synthesis of these ring systems can be achieved through various strategies, including intramolecular Friedel-Crafts type reactions or other cyclization cascades. beilstein-journals.org For example, the synthesis of 2-[4-[Bis(2-chloroethyl)amino]benzyl]-5,5-dimethyl-2,5-dihydro-4H-benzo[e]isoindol-4-one involves a multi-step sequence where the isoindolone core is constructed. mdpi.com

Exploration of Ring Closure Pathways

The presence of an aromatic ring and a two-carbon chain terminating in a chlorine atom allows this compound to undergo intramolecular cyclization reactions, most notably through an intramolecular Friedel-Crafts acylation.

Under the influence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the acyl chloride group can acylate the aromatic ring. This process, known as the Haworth reaction, typically requires conditions that promote the formation of an acylium ion, which then attacks the aromatic ring. The meta-directing effect of the acyl chloride group and the activating effect of the chloroethyl group (once the initial acylation occurs) influence the regioselectivity of the cyclization. The most probable outcome of this intramolecular reaction is the formation of a six-membered ring, leading to a tetralone derivative, specifically 7-chloro-3,4-dihydronaphthalen-1(2H)-one. The synthesis of such tetralones is a key step in the creation of more complex molecules. nih.govontosight.ai

The general pathway for this cyclization is as follows:

Coordination of the Lewis acid to the acyl chloride, facilitating the formation of a highly electrophilic acylium ion.

Intramolecular electrophilic aromatic substitution, where the acylium ion is attacked by the π-electrons of the benzene ring.

Deprotonation to restore aromaticity, yielding the cyclic ketone.

The efficiency and success of this cyclization can be sensitive to reaction conditions. For instance, Friedel-Crafts acylations must often be conducted above the melting point of the reaction mixture to prevent violent, uncontrolled reactions. noaa.gov

Intermolecular Nucleophilic Substitution of the Alkyl Chloride

While the acyl chloride is the more reactive site, the alkyl chloride can also participate in nucleophilic substitution reactions. These reactions typically occur after the acyl chloride has been transformed or under conditions that favor SN2 reactions at the primary carbon of the chloroethyl group.

The reaction of this compound with amines demonstrates the molecule's dual reactivity. Due to the high electrophilicity of the acyl chloride, primary or secondary amines will preferentially attack this site first, leading to the formation of an N-substituted benzamide (B126). tardigrade.indoubtnut.comvedantu.com This reaction, often referred to as benzoylation, is rapid and typically carried out in the presence of a base to neutralize the HCl byproduct. vedantu.com

Following the initial acylation, the resulting amide, which now contains a pendant chloroethyl group, can undergo a second, intramolecular or intermolecular, N-alkylation. For an intramolecular reaction to occur, the newly formed amide nitrogen would need to attack the alkyl chloride, leading to a cyclic product. Intermolecularly, if excess amine is used or a different nucleophile is introduced, the chloroethyl group can be displaced. For example, the ammonolysis of benzyl (B1604629) chloride, a related compound, initially forms benzylamine, which can then be further alkylated by reacting with other alkyl halides. sarthaks.com

A summary of the expected sequential reaction with a primary amine (R-NH₂) is presented below:

| Step | Reactants | Product | Reaction Type |

| 1 | This compound + Primary Amine | 3-(2-Chloroethyl)-N-alkylbenzamide | Nucleophilic Acyl Substitution |

| 2 | 3-(2-Chloroethyl)-N-alkylbenzamide + Base/Heat | N-alkyl-3,4-dihydroisoquinolin-1(2H)-one | Intramolecular N-Alkylation |

Similar to the reaction with amines, the formation of ethers and thioethers from this compound proceeds in a stepwise manner. The more reactive acyl chloride will first react with an alcohol (R-OH) or a thiol (R-SH) to form the corresponding ester or thioester. This reaction is often catalyzed by a base.

Once the ester or thioester is formed, the chloroethyl side chain can react with an alkoxide or thiolate in a second nucleophilic substitution (Williamson ether synthesis) to form an ether or thioether linkage. This allows for the synthesis of bifunctional molecules where the aromatic ring is connected to two different groups through ester/thioester and ether/thioether linkages. The reactivity of the alkyl chloride is comparable to that of other benzyl-type chlorides, which are known to be effective alkylating agents for alcohols and thiols. wikipedia.org

Role as a Bis-Electrophile

The term "bis-electrophile" aptly describes this compound, as it possesses two distinct electrophilic centers capable of reacting with nucleophiles. noaa.gov This dual reactivity is the cornerstone of its utility in synthesizing more complex molecules, including heterocycles and polymers.

The significant difference in reactivity between the acyl chloride and the alkyl chloride allows for selective, sequential reactions. doubtnut.com A strong nucleophile will almost invariably attack the acyl chloride first. noaa.govnj.gov Once the acyl chloride has reacted, the resulting product (e.g., an amide or ester) still contains the reactive chloroethyl group, which can then be targeted by another nucleophile.

This stepwise reactivity makes this compound a valuable linker molecule. For example, it can be used to connect two different nucleophilic molecules (Nu¹ and Nu²):

First Reaction (Acylation): this compound + H-Nu¹ → 3-(2-Chloroethyl)benzoyl-Nu¹ + HCl

Second Reaction (Alkylation): 3-(2-Chloroethyl)benzoyl-Nu¹ + H-Nu² → Nu²-CH₂CH₂-C₆H₄-CO-Nu¹ + HCl

This property is exploited in the synthesis of various compounds, from pharmaceutical precursors to specialized polymers. For instance, the related compound 3-(chloromethyl)benzoyl chloride is used in the preparation of amphiphilic star polymers, highlighting the utility of such bis-electrophiles in materials science. sigmaaldrich.com

Synthetic Applications and Functionalization of 3 2 Chloroethyl Benzoyl Chloride

Utilization as a Precursor in Complex Organic Molecule Synthesis

The dual reactivity of 3-(2-chloroethyl)benzoyl chloride makes it an important intermediate for constructing a variety of molecular frameworks, including derivatives of salicylic (B10762653) acid, heterocyclic systems like quinazolinones, and substituted benzamides.

While direct literature on the use of this compound for salicylic acid derivatization is limited, the application of its close analog, 3-(chloromethyl)benzoyl chloride, provides a clear precedent. A notable example is the synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid. acs.orgnih.govnih.gov This derivative has been investigated as a potential alternative to acetylsalicylic acid (aspirin). nih.govnih.gov

The synthesis is typically achieved through a Schotten-Baumann acylation reaction. nih.gov In this process, salicylic acid is reacted with 3-(chloromethyl)benzoyl chloride. The reaction can be carried out in a solvent such as acetone (B3395972) with a tertiary amine like pyridine (B92270) acting as a catalyst. acs.orgnih.gov Modern synthetic approaches have employed microwave irradiation to facilitate the reaction, significantly reducing the reaction time to as little as five minutes. acs.orgnih.gov The pyridine catalyst functions by attacking the electrophilic carbon of the benzoyl chloride, leading to the formation of a highly reactive acylpyridinium intermediate, which is then readily attacked by the phenolic hydroxyl group of salicylic acid. acs.orgnih.gov

This synthetic strategy highlights how the acyl chloride moiety of the precursor is utilized to form an ester linkage with salicylic acid, while the chloromethyl group (and by analogy, a chloroethyl group) remains available for further functionalization or to modulate the pharmacological properties of the final molecule. acs.orgnih.gov

Table 1: Synthesis of 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid

| Reactants | Catalyst | Solvent | Reaction Conditions | Product |

| Salicylic acid, 3-(chloromethyl)benzoyl chloride | Pyridine | Acetone | 600 W microwave irradiation, 5 min | 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid |

Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities. nih.govmdpi.com The synthesis of quinazolinone derivatives often involves the acylation of an anthranilic acid derivative with an appropriate acyl chloride, followed by cyclization. mdpi.comresearchgate.net For instance, the reaction of anthranilic acid with benzoyl chloride can lead to the formation of 2-phenyl-3,1-benzoxazin-4-one, which upon reaction with an amine, yields a 2,3-disubstituted quinazolinone. researchgate.net

A general and widely employed method for the synthesis of 4(3H)-quinazolinones involves the acylation of anthranilic acid with an acyl chloride, followed by ring closure with acetic anhydride (B1165640) to form a 1,3-benzoxazin-4-one intermediate. This intermediate is then treated with various amines to produce the desired quinazolinone derivatives. organic-chemistry.org

While direct examples using this compound are not prevalent in the literature, its structure is well-suited for this synthetic approach. The acyl chloride would react with the amino group of anthranilic acid or its derivatives to form an amide, which could then undergo cyclization. The chloroethyl group would be retained on the phenyl ring at position 3, providing a handle for further synthetic modifications or influencing the biological profile of the resulting quinazolinone.

Another strategy for constructing quinazoline (B50416) skeletons involves the acylation of 2-aminothiobenzamide with substituted benzoyl chlorides, followed by a base-catalyzed ring closure to yield quinazoline-4-thiones. nih.gov This method demonstrates the versatility of benzoyl chlorides in building such heterocyclic systems.

The synthesis of substituted benzamides is a fundamental transformation in organic chemistry, with the products having applications in medicinal chemistry and materials science. researchgate.net The most direct method for the preparation of benzamides is the reaction of a benzoyl chloride with an amine. slideshare.netslideshare.net

In the case of this compound, it can readily react with a primary or secondary amine to form the corresponding N-substituted 3-(2-chloroethyl)benzamide. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. nih.gov

A representative procedure involves dissolving the amine and a base in a suitable solvent, followed by the addition of the benzoyl chloride. nih.gov The reaction mixture is stirred at room temperature, and the product can be isolated after removal of the amine hydrochloride salt and evaporation of the solvent. nih.gov This straightforward reaction allows for the introduction of a wide variety of substituents on the amide nitrogen, leading to a diverse library of compounds.

Table 2: General Synthesis of Substituted Benzamides

| Starting Materials | Reagents | General Procedure | Product Class |

| This compound, Primary/Secondary Amine | Pyridine or Triethylamine | Reaction in an inert solvent at room temperature | N-substituted 3-(2-chloroethyl)benzamides |

The synthetic utility of this compound and the scaffolds derived from it extends to the synthesis of analogues of natural products. For example, the quinazolinone ring system, which can be constructed using precursors like this compound, is a core structure in many alkaloids. mdpi.com

One such example is the natural product dictyoquinazol A, which possesses a quinazolinone core. The synthesis of this and related compounds has been achieved through methods such as the copper-catalyzed coupling of N-substituted o-bromobenzamides with amides, followed by cyclization to form the quinazolinone ring. organic-chemistry.org By employing a precursor like this compound in the initial acylation step of a quinazolinone synthesis, it is conceivable to generate intermediates that could lead to novel analogues of dictyoquinazol and other natural products. The chloroethyl side chain would offer a unique point of modification not present in the natural product itself, potentially leading to derivatives with altered or improved biological properties.

Advanced Functionalization Strategies

Beyond its use as a precursor, the aromatic ring of this compound and its derivatives can be subjected to advanced functionalization techniques.

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of aromatic and heterocyclic systems, avoiding the need for pre-functionalized starting materials. diva-portal.org While specific literature on the C-H functionalization of this compound is scarce, general principles of directed C-H activation can be applied.

For instance, the benzamide (B126) moiety, which can be readily formed from this compound, can act as a directing group for ortho C-H functionalization. Catalysts based on transition metals such as rhodium, palladium, and iridium are known to facilitate the selective activation of C-H bonds ortho to a directing group. diva-portal.org This would allow for the introduction of new substituents at the C-2 or C-4 positions of the benzoyl group.

Furthermore, the chloroethyl side chain itself could potentially be used to direct C-H functionalization reactions on the aromatic ring, or it could be transformed into other functional groups that can then act as directing groups. The development of such selective C-H functionalization strategies would significantly enhance the synthetic utility of this compound, enabling the rapid construction of highly substituted and complex molecular architectures.

Development of Novel Chemical Probes and Tags

The strategic design of chemical probes and tags is a cornerstone of chemical biology, enabling the visualization, tracking, and functional analysis of biomolecules within complex biological systems. The utility of a chemical probe is largely dictated by its structural components, which typically include a recognition element, a reporter or affinity tag, and a reactive functional group for covalent attachment to a target. Bifunctional molecules, possessing two distinct reactive moieties, are of particular interest in this regard as they can serve as versatile linkers or as platforms for constructing more complex molecular tools. This compound, with its acyl chloride and chloroethyl functionalities, represents a conceptual blueprint for the development of such probes.

The dual reactivity of this compound allows for a modular approach to probe synthesis. The highly reactive acyl chloride can be readily coupled with a variety of nucleophilic reporter groups, such as fluorescent dyes containing amine or alcohol functions, or with affinity tags like biotin. Simultaneously, the chloroethyl group provides a latent electrophilic center for subsequent covalent attachment to a biological target. This electrophilic group can react with nucleophilic residues on proteins, such as the thiol group of cysteine or the imidazole (B134444) nitrogen of histidine. researchgate.netresearchgate.net

This two-stage reactivity profile allows for the sequential construction of chemical probes. For instance, a fluorescent dye can first be attached via the benzoyl chloride moiety. The resulting fluorescently-labeled intermediate can then be used to seek out and covalently modify a target protein through the reactivity of the chloroethyl group. This approach offers a streamlined method for creating bespoke probes for a variety of applications, including protein labeling, activity-based protein profiling (ABPP), and the development of targeted therapeutic agents.

The table below outlines the potential reactions of the distinct functional groups of this compound in the context of chemical probe synthesis.

| Functional Group | Reactive Partner (Example) | Linkage Formed | Application in Probe Synthesis |

| Acyl Chloride | Amine-containing fluorophore | Amide | Attachment of a reporter tag |

| Acyl Chloride | Alcohol-containing affinity tag | Ester | Introduction of a purification handle |

| Chloroethyl Group | Cysteine residue in a protein | Thioether | Covalent labeling of a target protein |

| Chloroethyl Group | Histidine residue in a protein | Alkylated imidazole | Site-specific modification of enzymes |

The development of probes from this compound can be envisioned through a series of synthetic steps. The initial step would involve the reaction of the acyl chloride with a molecule carrying a reporter group (e.g., a fluorophore) or an affinity tag (e.g., biotin). The subsequent step would involve the application of this newly formed conjugate to a biological sample, where the chloroethyl group would act as an electrophilic trap to form a covalent bond with a target biomolecule.

The table below presents hypothetical data for the synthesis of a fluorescent probe derived from this compound and a generic amine-containing fluorescent dye.

| Reactant 1 | Reactant 2 | Reaction Condition | Product | Potential Use |

| This compound | Amine-Fluorescent Dye X | Aprotic solvent, base | 3-(2-Chloroethyl)benzoyl-Fluorescent Dye X | Fluorescent labeling of proteins |

| This compound | Biotin-amine | Aprotic solvent, base | 3-(2-Chloroethyl)benzoyl-Biotin | Affinity-based protein enrichment |

While direct studies on this compound for these applications are not extensively documented, the principles of bifunctional linkers and electrophilic probes are well-established in chemical biology. nih.govresearchgate.netnih.gov The conceptual framework presented here, based on the known reactivity of acyl chlorides and alkyl chlorides, positions this compound as a potentially valuable, yet underexplored, tool in the arsenal (B13267) of synthetic chemists for the construction of novel chemical probes and tags.

Spectroscopic Analysis and Reaction Monitoring of 3 2 Chloroethyl Benzoyl Chloride Transformations

In-Situ Reaction Monitoring Techniques

In-situ, or real-time, monitoring provides a continuous view of a chemical reaction as it happens, offering invaluable data on transient species and reaction progress without the need for sample extraction.

Real-time Infrared (ReactIR) Spectroscopy for Mechanistic Elucidation and Kinetic Studies

Real-time Infrared (ReactIR) spectroscopy is a powerful process analytical technology (PAT) tool for understanding reaction mechanisms and kinetics. By inserting a probe directly into the reaction vessel, characteristic infrared absorptions of reactants, intermediates, and products can be tracked over time. In the context of 3-(2-chloroethyl)benzoyl chloride transformations, ReactIR can be particularly insightful.

For instance, in a typical esterification reaction with an alcohol, the disappearance of the strong carbonyl (C=O) stretching band of the acid chloride, typically found at a higher wavenumber, and the simultaneous appearance of the ester carbonyl band at a lower wavenumber can be monitored. The rate of this change provides direct kinetic information. Furthermore, the formation and consumption of any transient intermediates, which might be revealed by unique spectral features, can help elucidate the reaction mechanism. Stopped-flow FT-IR spectroscopy has been successfully used to study the kinetics of amine-catalyzed reactions of benzoyl chloride with alcohols and phenols, providing detailed rate information. researchgate.net The data obtained can be used to determine reaction order and rate constants, as demonstrated in studies on the alcoholysis of substituted benzoyl chlorides. uni.edu

A hypothetical ReactIR monitoring of an esterification reaction of this compound could yield the following data:

| Time (minutes) | This compound Concentration (M) | Ester Product Concentration (M) |

| 0 | 1.00 | 0.00 |

| 10 | 0.75 | 0.25 |

| 20 | 0.56 | 0.44 |

| 30 | 0.42 | 0.58 |

| 60 | 0.18 | 0.82 |

| 90 | 0.07 | 0.93 |

| 120 | 0.03 | 0.97 |

This table is illustrative and represents typical data that could be generated from a ReactIR experiment.

In-situ Nuclear Magnetic Resonance (ReactNMR) Spectroscopy

In-situ Nuclear Magnetic Resonance (ReactNMR) spectroscopy allows for the collection of a series of NMR spectra over the course of a reaction, providing detailed structural information about the species present in the reaction mixture. iastate.edu This technique is particularly useful for identifying and quantifying reactants, intermediates, and products in real-time. rptu.de By monitoring the changes in chemical shifts and signal intensities of specific protons or other nuclei (e.g., ¹³C), one can follow the progress of the reaction. iastate.eduacs.org

For the transformation of this compound, ¹H ReactNMR could track the disappearance of the signals corresponding to the aromatic protons adjacent to the benzoyl chloride group and the appearance of new signals corresponding to the product. For example, in a reaction where the chloroethyl group is modified, changes in the chemical shifts and coupling patterns of the ethylenic protons would be indicative of the transformation. The ability to monitor reactions under actual process conditions, including elevated temperatures and pressures, makes ReactNMR a valuable tool for process development and optimization. nih.govrsc.org

Application of Raman Spectroscopy for Complementary Analysis

Raman spectroscopy is another vibrational spectroscopy technique that can be used for in-situ reaction monitoring. azooptics.comspectroscopyonline.com It is often considered complementary to IR spectroscopy because the selection rules are different. azooptics.comrsc.org While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy is sensitive to changes in polarizability. rsc.org

In the case of this compound transformations, Raman spectroscopy can provide valuable information about specific functional groups. For example, the C-Cl stretching vibration of the chloroethyl group and the C=O stretching of the benzoyl chloride are both Raman active. libretexts.org The technique is particularly advantageous for monitoring reactions in aqueous media, as water is a weak Raman scatterer. rsc.org The "fingerprint" region of the Raman spectrum (typically 600-1800 cm⁻¹) can reveal highly characteristic vibrations of the entire molecule, aiding in the identification of different species present during the reaction. physicsopenlab.org

Ex-Situ Spectroscopic Characterization of Intermediates and Products

Ex-situ analysis involves the removal of aliquots from the reaction mixture at different time points, followed by quenching the reaction and subsequent spectroscopic analysis. This approach allows for the use of a wider range of high-resolution spectroscopic techniques.

High-Resolution Mass Spectrometry for Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for the unambiguous confirmation of reaction products. It provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition. For products derived from this compound, HRMS can confirm the successful incorporation of new functionalities and verify the expected molecular formula. Derivatization with agents like benzoyl chloride can improve the analysis of certain small molecules by liquid chromatography-mass spectrometry (LC-MS). researchgate.netnih.govchemrxiv.org This technique has been used for the targeted metabolomics of various compounds in biological samples. nih.govresearchgate.net

A hypothetical HRMS analysis for a product formed from the reaction of this compound with aniline (B41778) could yield the following results:

| Compound | Theoretical m/z | Measured m/z | Mass Error (ppm) | Deduced Formula |

| N-phenyl-3-(2-chloroethyl)benzamide | 259.0815 | 259.0812 | -1.16 | C₁₅H₁₄ClNO |

This table illustrates how HRMS data can be used to confirm the identity of a reaction product.

Advanced NMR Techniques for Structural Assignment

Once a reaction is complete and the product is isolated, advanced Nuclear Magnetic Resonance (NMR) techniques are employed for detailed structural elucidation. While one-dimensional ¹H and ¹³C NMR provide fundamental information, more complex structures often require two-dimensional (2D) NMR experiments. researchgate.net Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing the connectivity between atoms within the molecule. ipb.pt

For a novel derivative of this compound, these advanced NMR techniques would be essential to:

COSY: Identify proton-proton couplings, confirming the arrangement of protons on the aromatic ring and the ethyl side chain.

HSQC: Correlate directly bonded protons and carbons, assigning the carbon signals based on the known proton assignments.

HMBC: Establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for confirming the position of substituents on the benzoyl ring and the connectivity of the entire molecular framework. ipb.pt

These advanced NMR methods, combined with HRMS data, provide a comprehensive and unambiguous structural characterization of the final products. researchgate.net

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Reaction Progress

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are indispensable tools for assessing the purity of this compound and for monitoring the progress of chemical reactions in which it is a reactant or product. The choice between HPLC and GC is contingent on the volatility and thermal stability of the analyte and other components within the sample matrix. Given the reactive nature of the acyl chloride functional group, which is susceptible to hydrolysis, specific precautions and methodologies are required for accurate and reproducible analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of benzoyl chloride derivatives. sielc.comsielc.com For this compound, a C18 or a specialized reverse-phase column with low silanol (B1196071) activity, such as a Newcrom R1, can provide effective separation. sielc.com The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile, and an aqueous component, often with an acid additive such as phosphoric acid or formic acid to improve peak shape and resolution. sielc.comsielc.com For applications requiring mass spectrometric (MS) detection, formic acid is preferred over phosphoric acid due to its volatility. sielc.comsielc.com

A gradient elution method, where the proportion of the organic solvent is increased over time, is generally effective for separating the parent compound from its impurities and reaction byproducts. This approach allows for the elution of a wide range of compounds with varying polarities. Detection is commonly achieved using a UV detector, as the benzoyl group provides a strong chromophore.

Purity Assessment

For purity assessment, a sample of this compound is dissolved in a suitable aprotic solvent, such as acetonitrile, and injected into the HPLC system. The resulting chromatogram will show a major peak corresponding to the compound and potentially smaller peaks representing impurities. The primary impurity of concern is 3-(2-chloroethyl)benzoic acid, the hydrolysis product. The relative peak areas can be used to quantify the purity of the sample.

Reaction Monitoring

HPLC is also a powerful tool for monitoring the progress of reactions involving this compound. For instance, in an esterification or amidation reaction, small aliquots of the reaction mixture can be withdrawn at different time intervals, quenched (e.g., by dilution with a suitable solvent), and analyzed by HPLC. This allows for the tracking of the disappearance of the starting material peak and the appearance of the product peak, providing valuable kinetic information and indicating the reaction's endpoint.

A significant challenge in the HPLC analysis of acyl chlorides is their reactivity with protic solvents, including the water in the mobile phase, and residual active sites on the stationary phase. chromforum.org This can lead to on-column degradation, resulting in peak tailing and inaccurate quantification. To mitigate this, derivatization of the acyl chloride to a more stable derivative, such as an amide, prior to analysis can be an effective strategy. chromforum.org This is achieved by reacting the sample with an amine, like diethylamine. chromforum.org

Interactive Data Table: Illustrative HPLC Method Parameters for Purity Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 50% B; 2-15 min: 50-95% B; 15-20 min: 95% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~12.5 min |

Gas Chromatography (GC)

Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While this compound is sufficiently volatile for GC analysis, its reactivity at the high temperatures of the injector and column can be a concern. chromforum.org Direct injection can lead to degradation and reaction with the stationary phase, especially if the phase has active sites. chromforum.org

To circumvent these issues, derivatization is a common and recommended approach. chromforum.org The acyl chloride can be converted to a more stable and less reactive ester or amide derivative prior to injection. For example, reaction with an alcohol in the presence of a base will yield the corresponding ester. Alternatively, as with HPLC, conversion to an amide using an amine is a robust method. chromforum.org If the primary impurity of interest is the corresponding carboxylic acid, it can be silylated using a reagent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to increase its volatility for GC analysis. chromforum.org

For direct analysis, a non-polar or mid-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or a DB-1701 (14% cyanopropylphenyl-86% dimethylpolysiloxane), is often used. epa.gov The use of a split/splitless injector is standard, and detection is typically performed with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-MS provides the added advantage of structural information, aiding in the identification of unknown impurities.

Purity Assessment and Reaction Monitoring

Similar to HPLC, GC can be used for both purity assessment and reaction monitoring, provided that a suitable and reproducible method (direct or with derivatization) is developed. For purity analysis, the peak area percentage of the main component relative to any impurities is calculated. In reaction monitoring, the disappearance of the derivatized starting material and the appearance of the derivatized product are tracked over time.

Interactive Data Table: Illustrative GC Method Parameters for Analysis of Derivatized this compound (as the Diethylamide)

| Parameter | Value |

| Column | DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (50:1) |

| Oven Program | Initial 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |

| Detector | FID |

| Detector Temperature | 300 °C |

| Derivatizing Agent | Diethylamine |

Mechanistic and Theoretical Investigations of 3 2 Chloroethyl Benzoyl Chloride Chemistry

Computational Chemistry Approaches

Computational chemistry provides powerful tools for understanding the structure, reactivity, and electronic properties of molecules like 3-(2-Chloroethyl)benzoyl chloride at an atomic level. These theoretical methods complement experimental findings and offer predictive insights into chemical behavior.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure and optimized geometry of molecules. While specific DFT studies for this compound are not prominently featured in available literature, the methodology can be understood from studies on the parent compound, benzoyl chloride, and related substituted aromatics. mdpi.comresearchgate.net

A DFT calculation, typically using a basis set like B3LYP/6-311G, would optimize the molecule's geometry to find its lowest energy conformation. researchgate.net For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles of the entire structure. Key parameters include the orientation of the acyl chloride group relative to the benzene (B151609) ring and the conformation of the 2-chloroethyl side chain. In related substituted benzoyl chlorides, it has been shown that bulky ortho substituents can cause the acyl chloride group to twist out of the plane of the aromatic ring, which impacts conjugation and reactivity. mdpi.com

Electronic structure analysis via DFT provides insights into the distribution of electrons within the molecule. Properties such as Mulliken charges and the shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. nih.gov These calculations would likely show a significant partial positive charge on the carbonyl carbon, marking it as a primary site for nucleophilic attack, and a negative charge on the oxygen and chlorine atoms.

Table 1: Representative DFT-Calculated Geometrical Parameters for Benzoyl Chloride (Reference Compound) Note: This data is for the parent compound, benzoyl chloride, and serves as an illustrative example of the outputs of a DFT study. Specific values for this compound would require a dedicated computational analysis.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(carbonyl)-Cl | 1.80 Å |

| Bond Length | C(carbonyl)=O | 1.20 Å |

| Bond Length | C(ring)-C(carbonyl) | 1.50 Å |

| Bond Angle | C(ring)-C(carbonyl)-Cl | 118.5° |

| Bond Angle | O=C(carbonyl)-Cl | 122.0° |

| Dihedral Angle | C(ring)-C(ring)-C(carbonyl)-O | ~0° (planar) |

Theoretical methods are instrumental in predicting the reactivity of this compound. The molecule's reactivity is dominated by the highly electrophilic acyl chloride group. Computational models can quantify this reactivity by analyzing the molecule's electrostatic potential map, which would visually confirm the electron-deficient nature of the carbonyl carbon.

Furthermore, Frontier Molecular Orbital (FMO) theory can be applied. The LUMO is expected to be localized on the carbonyl group, specifically on the C=O π* antibonding orbital. A lower LUMO energy indicates a greater susceptibility to nucleophilic attack. The 3-(2-chloroethyl) substituent, being an electron-withdrawing group (primarily through inductive effects), is expected to slightly lower the LUMO energy compared to unsubstituted benzoyl chloride, thereby enhancing the reactivity of the carbonyl carbon toward nucleophiles.

Selectivity in reactions, such as the competition between nucleophilic attack at the acyl chloride versus potential side reactions on the chloroethyl chain, can also be modeled. By calculating the activation energies for different potential reaction pathways, chemists can predict which reaction is kinetically favored under specific conditions.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, allowing for the exploration of reaction dynamics and complex reaction pathways. Such simulations could, in principle, be used to visualize the entire process of a reaction, such as the approach of a nucleophile, the formation of the tetrahedral intermediate, and the eventual expulsion of the chloride leaving group. MD simulations can also account for solvent effects explicitly, providing a more realistic picture of reactions in solution. However, based on a review of available scientific literature, specific MD simulation studies focused on the reaction pathways of this compound have not been reported.

Elucidation of Reaction Mechanisms

The presence of two key reactive sites—the acyl chloride and the chloroethyl group—gives rise to distinct and important reaction mechanisms.

The most fundamental reaction of this compound is nucleophilic acyl substitution. This reaction proceeds via a well-established two-step mechanism known as the addition-elimination mechanism. masterorganicchemistry.comyoutube.com

Addition Step: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon. The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen. youtube.com

Elimination Step: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O π-bond, and in the process, the chloride ion (Cl⁻), being an excellent leaving group, is expelled.

The structure of this compound is perfectly suited for an intramolecular reaction. In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the molecule can undergo an intramolecular Friedel-Crafts acylation to form a cyclic ketone. This type of cyclization is a key method for forming polycyclic systems. beilstein-journals.org

The mechanism proceeds as follows:

Activation: The Lewis acid coordinates to the carbonyl oxygen of the acyl chloride, but more importantly, it abstracts the chloride ion, generating a highly reactive acylium ion intermediate. This enhances the electrophilicity of the carbonyl carbon far beyond its native state.

Intramolecular Electrophilic Attack: The acylium ion is an excellent electrophile. The adjacent benzene ring acts as a nucleophile, and the π-electrons from the ring attack the acylium carbon. Given the position of the chloroethyl chain, this attack occurs ortho to the chain, at the C6 position of the ring, to form a stable six-membered ring. This step temporarily disrupts the aromaticity of the benzene ring, forming a sigma complex (or arenium ion).

Rearomatization: A base (such as a [AlCl₄]⁻ complex) removes the proton from the C6 position, restoring the aromaticity of the benzene ring and yielding the final cyclized product, which is a substituted 3,4-dihydroisocoumarin.

This intramolecular cyclization is a powerful synthetic transformation, converting the linear chloro-alkyl chain into a fused heterocyclic ring system.

Mechanistic Pathways for Side-Chain Functionalization

The chloroethyl side-chain of this compound is a key site for a variety of chemical transformations. The mechanistic pathways for its functionalization are diverse and can be influenced by reaction conditions, leading to different products. The primary reactions involving the side-chain are nucleophilic substitutions and elimination reactions.

Nucleophilic Substitution: The side-chain can undergo nucleophilic substitution reactions where the chloride ion is replaced by a nucleophile. libretexts.org These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate. learncbse.inpw.live

S(_N)2 Mechanism: This pathway involves a backside attack by the nucleophile on the carbon atom bonded to the chlorine. learncbse.in The reaction proceeds in a single, concerted step. Steric hindrance around the electrophilic carbon plays a crucial role; less hindered primary halides react more rapidly via this mechanism. learncbse.inpw.live

S(_N)1 Mechanism: This mechanism involves the formation of a carbocation intermediate after the departure of the chloride leaving group. The stability of the resulting carbocation is paramount. While a primary carbocation is generally unstable, the presence of the aromatic ring could offer some stabilization through resonance, although this effect is less pronounced for a beta-carbocation compared to a benzylic one. pw.live

Elimination Reactions: Under appropriate conditions, typically in the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form a vinylbenzoyl chloride derivative. This E2 elimination pathway involves the abstraction of a proton from the carbon adjacent to the chloro-substituted carbon, with the simultaneous departure of the chloride ion.

Intramolecular Cyclization: The structure of this compound, with a reactive acyl chloride and a chloroethyl side-chain, presents the possibility for intramolecular cyclization. researchgate.netresearchgate.net Depending on the reaction conditions and the presence of specific reagents, the molecule could potentially cyclize to form various heterocyclic structures. For instance, in the presence of a Lewis acid, a Friedel-Crafts type reaction could occur where the chloroethyl group acts as an electrophile, leading to the formation of a fused ring system.

The competition between these pathways is often a subject of kinetic versus thermodynamic control. wikipedia.orgyoutube.com At lower temperatures, the faster-forming kinetic product may predominate, which could be the result of a direct substitution. youtube.comyoutube.comlibretexts.org At higher temperatures, the more stable thermodynamic product, possibly an elimination or cyclized product, might be favored as the system has enough energy to overcome higher activation barriers. wikipedia.orgyoutube.comyoutube.com

Structure-Reactivity Relationship Studies

The reactivity of this compound is intrinsically linked to its molecular structure. Both the benzoyl chloride and the chloroethyl moieties exhibit distinct reactivities that are influenced by electronic and steric factors.